N-ethylthiophen-3-amine hydrochloride
CAS No.:
Cat. No.: VC18019716
Molecular Formula: C6H10ClNS
Molecular Weight: 163.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10ClNS |
---|---|
Molecular Weight | 163.67 g/mol |
IUPAC Name | N-ethylthiophen-3-amine;hydrochloride |
Standard InChI | InChI=1S/C6H9NS.ClH/c1-2-7-6-3-4-8-5-6;/h3-5,7H,2H2,1H3;1H |
Standard InChI Key | VILBIINZYKDGQY-UHFFFAOYSA-N |
Canonical SMILES | CCNC1=CSC=C1.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
N-Ethylthiophen-3-amine hydrochloride combines a thiophene heterocycle (a five-membered ring with one sulfur atom) with an ethylamine substituent. The hydrochloride salt forms via protonation of the amine group, enhancing solubility in polar solvents. Theoretical molecular weight is approximately 181.67 g/mol (), analogous to hexan-3-amine hydrochloride (137.65 g/mol) .
Table 1: Hypothetical Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 181.67 g/mol |
Melting Point | 180–185°C (estimated) |
Solubility | >100 mg/mL in water |
Spectroscopic Signatures
Infrared (IR) spectra would likely show N–H stretching at 3200–2800 cm⁻¹ (amine) and C–S vibrations at 600–700 cm⁻¹. Nuclear magnetic resonance (NMR) predictions include:
Synthesis and Optimization Strategies
Route 1: Direct Alkylation of Thiophen-3-amine
A plausible method involves reacting thiophen-3-amine with ethyl bromide in the presence of a base (e.g., K₂CO₃), followed by HCl treatment:
This mirrors the synthesis of N-(3-chloropropyl)methacrylamide in Patent CN102503849B, where amine alkylation precedes salt formation .
Route 2: Reductive Amination
Alternative pathways may employ reductive amination of 3-acetylthiophene with ethylamine using NaBH₄, followed by HCl quenching. Such methods are common for aliphatic amines, as seen in hexan-3-amine hydrochloride synthesis .
Table 2: Comparative Reaction Yields for Analogous Amines
Physicochemical Properties and Stability
Thermal Behavior
Differential scanning calorimetry (DSC) of similar hydrochlorides shows decomposition onset near 200°C, suggesting moderate thermal stability for N-ethylthiophen-3-amine hydrochloride .
Solubility and Partitioning
Hydrochloride salts typically exhibit high aqueous solubility (>100 mg/mL) due to ionic dissociation. LogP values for neutral amines range from 1.5–2.5, indicating moderate lipophilicity .
Applications in Pharmaceutical and Material Sciences
Polymer Chemistry
Methacrylamide derivatives, as synthesized in Patent CN102503849B, demonstrate utility in hydrogels. Analogously, N-ethylthiophen-3-amine hydrochloride might functionalize conductive polymers for organic electronics .
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